Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818267
InChI: InChI=1S/C23H18Cl2N2O2S/c1-14(2)29-22(28)13-30-23-20(12-26)19(15-3-7-17(24)8-4-15)11-21(27-23)16-5-9-18(25)10-6-16/h3-11,14H,13H2,1-2H3
SMILES:
Molecular Formula: C23H18Cl2N2O2S
Molecular Weight: 457.4 g/mol

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate

CAS No.:

Cat. No.: VC15818267

Molecular Formula: C23H18Cl2N2O2S

Molecular Weight: 457.4 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate -

Specification

Molecular Formula C23H18Cl2N2O2S
Molecular Weight 457.4 g/mol
IUPAC Name propan-2-yl 2-[4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C23H18Cl2N2O2S/c1-14(2)29-22(28)13-30-23-20(12-26)19(15-3-7-17(24)8-4-15)11-21(27-23)16-5-9-18(25)10-6-16/h3-11,14H,13H2,1-2H3
Standard InChI Key YHWFYRQNMNYGRJ-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)CSC1=C(C(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C#N

Introduction

Structural Nomenclature and Molecular Configuration

The systematic name isopropyl 2-((4,6-bis(4-chlorophenyl)-3-cyanopyridin-2-yl)thio)acetate provides a precise description of its molecular architecture:

  • Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.

  • Substituents:

    • 3-Cyano group (-CN): Positioned at carbon 3, this strong electron-withdrawing group enhances electrophilicity and may influence binding interactions in biological targets .

    • 4-Chlorophenyl groups: Two para-chlorinated benzene rings at carbons 4 and 6, contributing to lipophilicity and steric bulk. Chlorine atoms may enhance metabolic stability via reduced oxidative susceptibility .

    • Thioacetate ester: A sulfur-linked acetate group at carbon 2, esterified with isopropyl alcohol. The thioether bridge could serve as a metabolic liability or prodrug activation site .

The molecular formula is C₂₅H₂₀Cl₂N₂O₂S, with a calculated molecular weight of 507.41 g/mol.

Synthetic Pathways and Intermediate Characterization

While no explicit synthesis for this compound is documented in publicly available patents or journals, plausible routes can be extrapolated from analogous pyridine derivatives:

Pyridine Core Assembly

A Hantzsch-type reaction or Kröhnke pyridine synthesis may assemble the tri-substituted pyridine core. For example:

  • Cyano group introduction: Nitrile formation via Rosenmund-von Braun reaction using CuCN on a halogenated precursor .

  • Chlorophenyl incorporation: Suzuki-Miyaura cross-coupling of 4-chlorophenylboronic acid with dihalopyridine intermediates .

Thioacetate Functionalization

Thiolation at position 2 could proceed via nucleophilic aromatic substitution (SNAr) using a thiolacetate anion, followed by esterification with isopropyl alcohol under Steglich conditions .

Table 1: Hypothetical Synthetic Intermediates

IntermediateStructureKey Spectral Data (Hypothetical)
4,6-Bis(4-chlorophenyl)-3-cyano-2-iodopyridineC₁₉H₁₀Cl₂IN₂1H^1H NMR (CDCl₃): δ 8.45 (s, 1H, H5), 7.72–7.68 (m, 8H, Ar-H)
2-Mercaptoacetate precursorC₁₅H₁₀Cl₂N₂OSIR (KBr): 2550 cm⁻¹ (S-H stretch)

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficient

  • logP (octanol/water): Estimated at 4.2 ± 0.3 (CLOGP), indicating high lipophilicity due to chlorophenyl and isopropyl groups .

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies or formulation aids for bioavailability.

Spectroscopic Characterization

  • UV-Vis: λₘₐₐ ≈ 275 nm (π→π* transition of pyridine and chlorophenyl rings).

  • 1H^1H NMR (CDCl₃):

    • δ 1.32 (d, 6H, J=6.3 Hz, isopropyl CH₃)

    • δ 4.18 (septet, 1H, J=6.3 Hz, OCH(CH₃)₂)

    • δ 4.34 (s, 2H, SCH₂COO)

    • δ 7.45–7.62 (m, 8H, Ar-H)

    • δ 8.72 (s, 1H, H5 pyridine)

Hypothetical Biological Activity and Mechanism

While direct pharmacological data are unavailable, structural analogs suggest potential kinase inhibition or antiproliferative effects:

Table 2: Comparison with Known Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Structural Features
ImatinibBcr-Abl250Pyridine, chlorophenyl
Hypothetical compoundUndeterminedN/ACyano, thioacetate

Prodrug Considerations

The thioacetate group may undergo enzymatic hydrolysis (e.g., by esterases) to release a free thiol, enhancing cell permeability or enabling disulfide bond formation in target proteins .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator